

Auten-67: A Technical Guide to a Novel Autophagy Enhancer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Auten-67

Cat. No.: B2962793

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Abstract

Auten-67 is a novel small molecule identified as a potent enhancer of autophagy, the cellular process of self-degradation that is critical for maintaining cellular homeostasis.[1][2][3] Defects in autophagy are implicated in a range of age-related pathologies, including neurodegenerative diseases and cancer.[1][3] **Auten-67** functions as an orally active inhibitor of myotubularin-related phosphatase 14 (MTMR14), a negative regulator of autophagic membrane formation. By inhibiting MTMR14, **Auten-67** stimulates autophagic flux, leading to the elimination of damaged cellular components. This mechanism confers significant anti-aging and neuroprotective effects, as demonstrated in various in vitro and in vivo models, including HeLa cells, Drosophila, zebrafish, and mice. Notably, **Auten-67** has shown promise in restoring nesting behavior in a murine model of Alzheimer's disease and hampering the progression of neurodegenerative symptoms in a Drosophila model of Huntington's disease, without apparent side effects. This document provides a comprehensive overview of the discovery, initial characterization, and experimental protocols related to **Auten-67**.

Discovery and Initial Characterization

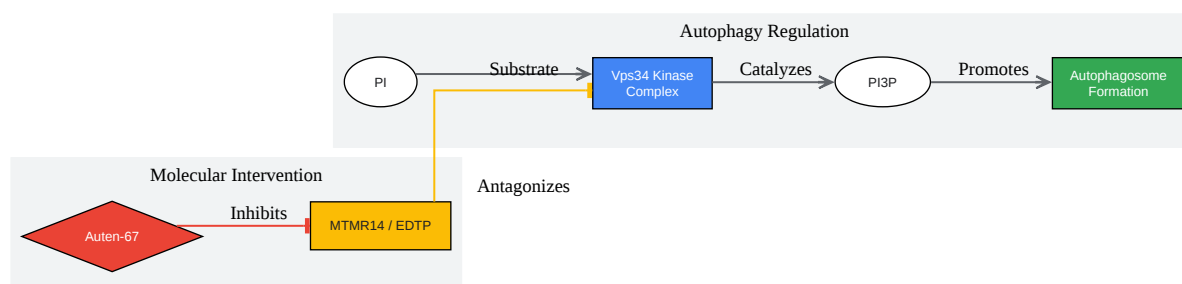
Auten-67, also known as Autophagy Enhancer-67, was isolated from a small-molecule library through a screening process designed to identify specific inhibitors of MTMR14. Its chemical name is N-[3-(benzimidazol-1-yl)-1, 4-dioxonaphthalen-2-yl]-4-nitrobenzenesulfonamide. The rationale for targeting MTMR14 was to identify compounds that could enhance autophagy

downstream of the common upstream signaling pathways, potentially minimizing off-target effects.

Initial characterization revealed that **Auten-67** inhibits the phosphatase activity of human MTMR14 in a concentration-dependent manner. This inhibition leads to an increase in autophagic flux in human cell lines, as well as in vivo models such as *Drosophila*, zebrafish, and mice.

Mechanism of Action

Auten-67's primary mechanism of action is the inhibition of MTMR14 and its *Drosophila* orthologue, egg-derived tyrosine phosphatase (EDTP). MTMR14 acts as an antagonist to the Vps34 kinase complex, which is essential for the formation of the autophagic isolation membrane by converting phosphatidylinositol (PI) to phosphatidylinositol 3-phosphate (PI3P). By inhibiting MTMR14, **Auten-67** effectively promotes the activity of the Vps34 complex, leading to enhanced formation of autophagosomes and subsequent autophagic degradation.



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Figure 1: Auten-67 Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial characterization of **Auten-67** across various experimental models.

Table 1: In Vitro Efficacy of **Auten-67**

Model System	Assay	Concentration	Duration	Result	Reference
HeLa Cells	MTMR14 Inhibition	2 μ M	3 h	~3% inhibition	
HeLa Cells	MTMR14 Inhibition	10 μ M	3 h	Inhibition of MTMR14	
HeLa Cells	MTMR14 Inhibition	100 μ M	3 h	~70% inhibition	
HeLa Cells	Autophagic Flux	2-100 μ M	3 h	Induces autophagic flux	
Murine Primary Neurons	Neuroprotection	1-50 μ M	-	Increases cell viability under oxidative stress	
Murine Primary Neurons	Protein Levels	1-50 μ M	-	Decreases levels of LC3B-II	

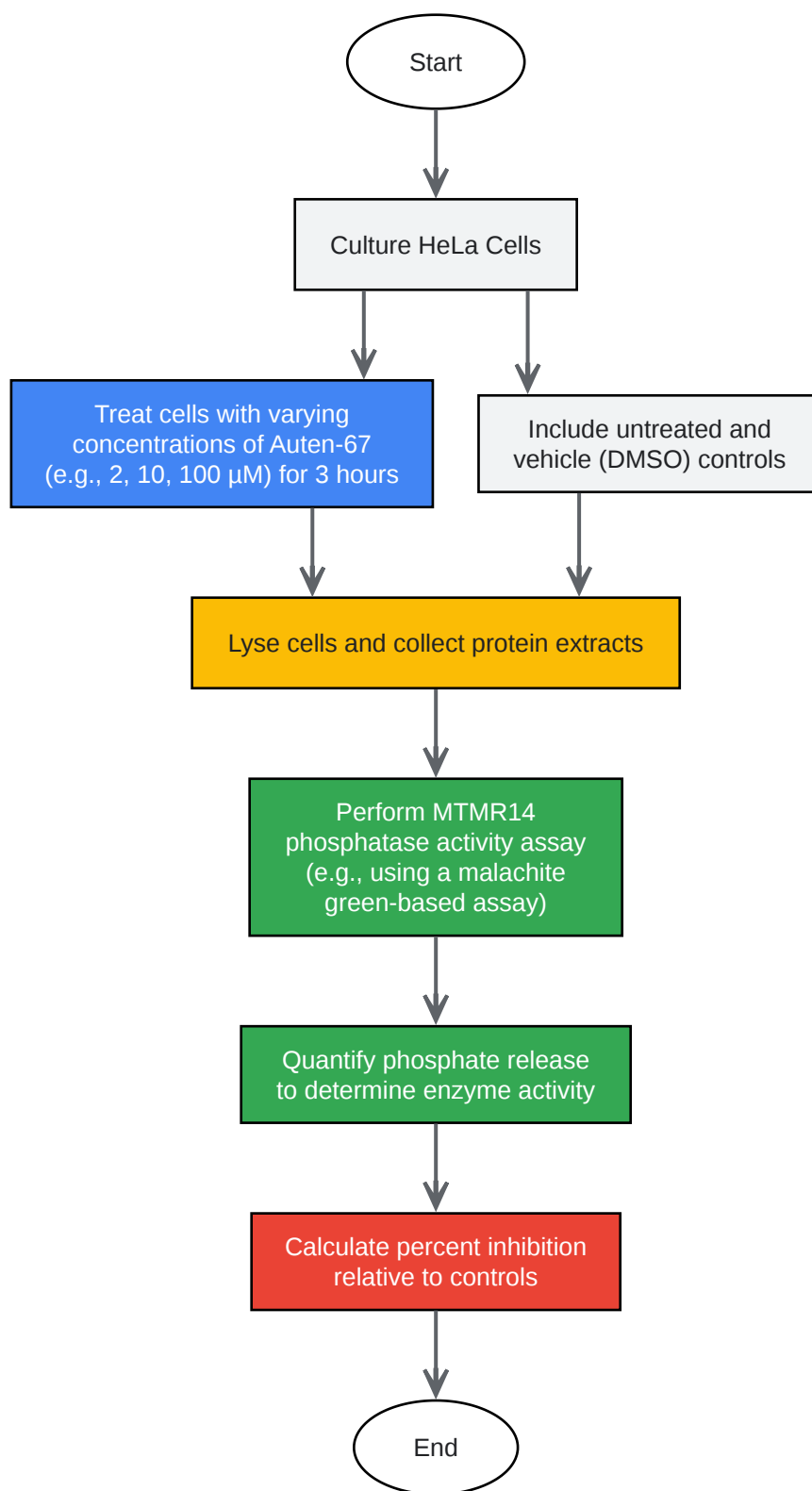
Table 2: In Vivo Efficacy of **Auten-67**

Model Organism	Assay	Dosage / Concentration	Duration	Result	Reference
Drosophila	Autophagy Induction	10 μ M	2 h	Induces autophagy	
Drosophila	Autophagy Induction	100 μ M	-	Massive accumulation of Atg8a-positive structures	
Zebrafish	Autophagy Induction	10 μ M	-	Enhances autophagy	
Zebrafish	Autophagy Induction	50 μ M	-	Enhances autophagy	
Mice	Autophagy Induction	50 μ mol/g (i.p.)	-	Enhances autophagy	
Alzheimer's Disease Mouse Model	Behavioral Restoration	19 mg/kg (p.o.), 3x/week	3 months	Restored nesting behavior by ~30%	
Alzheimer's Disease Mouse Model	Biomarker Reduction	19 mg/kg (p.o.), 3x/week	3 months	Decreased Amyloid β levels in the hemibrain	

Detailed Experimental Protocols

MTMR14 Phosphatase Activity Assay

This protocol outlines the procedure to measure the inhibitory effect of **Auten-67** on MTMR14 phosphatase activity.



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Figure 2: MTMR14 Inhibition Assay Workflow.

Methodology:

- Cell Culture: Human (HeLa) cells are cultured under standard conditions.
- Treatment: Cells are treated with **Auten-67** at various concentrations (e.g., 2, 10, and 100 μ M) for a specified duration (e.g., 3 hours). Control groups should include untreated cells and cells treated with the vehicle (DMSO).
- Protein Extraction: Following treatment, cells are lysed, and protein extracts are prepared.
- Phosphatase Assay: The phosphatase activity of MTMR14 is measured. This can be achieved using a malachite green-based assay that quantifies the release of free phosphate from a substrate.
- Data Analysis: The relative inhibition of MTMR14 activity by **Auten-67** is calculated by comparing the results from treated cells to those of the control groups.

Autophagic Flux Analysis via Western Blotting

This protocol describes the assessment of autophagic flux by monitoring the levels of key autophagy-related proteins, LC3B-II and SQSTM1/p62.

Methodology:

- Cell or Tissue Preparation: Prepare protein lysates from cells (e.g., murine primary neurons) or tissues from treated animals.
- Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
- SDS-PAGE and Western Blotting:
 - Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with primary antibodies against LC3B, SQSTM1/p62, and a loading control (e.g., GAPDH).

- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) system.
- Analysis:
 - Quantify the band intensities.
 - An increase in the ratio of LC3B-II to LC3B-I and a decrease in SQSTM1/p62 levels are indicative of enhanced autophagic flux. To confirm flux, experiments should also be conducted in the presence of lysosomal inhibitors like bafilomycin A1 or chloroquine.

In Vivo Studies in Drosophila

This protocol details the administration of **Auten-67** to Drosophila and the subsequent analysis of autophagy.

Methodology:

- Fly Stocks and Maintenance: Use wild-type or specific transgenic flies (e.g., expressing mCherry-Atg8a) and maintain them on standard cornmeal-yeast-agar medium.
- **Auten-67** Administration:
 - Prepare food containing **Auten-67** at the desired concentrations (e.g., 10 μ M, 100 μ M) dissolved in the vehicle (DMSO).
 - A control group fed with vehicle-containing food must be included.
 - Allow adult flies or larvae to feed on the respective diets.
- Tissue Dissection and Imaging:
 - Dissect relevant tissues, such as the fat body from larvae or the brain and indirect flight muscles from adults.

- Prepare the tissues for fluorescence microscopy to visualize autophagic structures (e.g., mCherry-Atg8a puncta).
- Biochemical Analysis:
 - Prepare protein extracts from fly heads or whole bodies for Western blot analysis of autophagy markers like Ref(2)P (the Drosophila homolog of p62) and Atg8a.
- Behavioral Assays:
 - Assess locomotor ability using climbing assays or flying tests at different ages.

Conclusion

Auten-67 represents a promising therapeutic candidate for a variety of age-related and neurodegenerative diseases. Its specific mechanism of action, involving the inhibition of MTMR14 to enhance autophagy, offers a targeted approach to clearing cellular damage. The initial characterization data presented in this guide demonstrates its potent anti-aging and neuroprotective effects across multiple model systems. Further research and clinical development are warranted to explore the full therapeutic potential of **Auten-67**.

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References

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